2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tetrahydroisoquinoline core. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, enhancing the compound’s stability and facilitating its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the hydroboration of an appropriate precursor, followed by oxidation to introduce the boronic acid functionality. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: Reduction of the boronic acid group to form boranes or other reduced species.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Scientific Research Applications
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid has several scientific research applications:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved often include the formation of boronate esters and other boron-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different structural features.
Pinacol Boronic Esters: Compounds with boronic acid groups protected by pinacol esters, offering different stability and reactivity profiles.
Indole Boronic Acids: Boronic acids with an indole core, used in similar applications but with distinct chemical properties.
Uniqueness
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is unique due to its combination of a fluorine atom, a tetrahydroisoquinoline core, and a boronic acid group. This unique structure imparts specific reactivity and stability characteristics, making it valuable in specialized chemical and biological applications .
Properties
IUPAC Name |
[5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO4/c1-14(2,3)21-13(18)17-7-6-10-9(8-17)4-5-11(12(10)16)15(19)20/h4-5,19-20H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADINWDIOGLTCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.